AChE Inhibitory Activity of Closest Scaffold-Matched Analogues in the Sahin et al. Series
The target compound was not individually enumerated among the 66 derivatives in the published Sahin et al. study; therefore, a direct head-to-head comparison is not available [1]. However, the series establishes the benchmark for this phenotype: the most potent compounds (35, 38, and 40) achieved IC50 values of 0.9767 μM, 0.9493 μM, and 0.8023 μM against human AChE, compared to donepezil's IC50, which exhibited 96.42% inhibition under the same Ellman assay conditions [1]. Any procurement decision for 4-(4-isopropoxybenzoyl)-1-(thiazol-2-yl)piperazin-2-one must be informed by the recognition that its specific AChE inhibitory potency relative to these reported analogs has not been experimentally determined and cannot be inferred from structural similarity alone [1].
| Evidence Dimension | AChE Inhibition (IC50) |
|---|---|
| Target Compound Data | Not individually reported in Sahin et al. 2018. |
| Comparator Or Baseline | Compounds 35 (IC50 = 0.9767 μM), 38 (IC50 = 0.9493 μM), 40 (IC50 = 0.8023 μM); Donepezil (96.42% inhibition at screening concentration). |
| Quantified Difference | Cannot be calculated; target compound IC50 unavailable. |
| Conditions | Ellman method; human AChE. |
Why This Matters
Without a measured IC50 for the specific compound, it cannot be ranked against the 0.8–1.0 μM benchmark set by the most potent analogs, making potency-based selection impossible.
- [1] Sahin Z, Ertas M, Bender C, Bulbul EF, Berk B, Biltekin SN, Yurttas L, Demirayak S. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Dev Res. 2018 Dec;79(8):406-425. doi: 10.1002/ddr.21481. PMID: 30343499. View Source
